molecular formula C15H12 B1210913 2-Phenyl-1H-indene CAS No. 4505-48-0

2-Phenyl-1H-indene

Cat. No. B1210913
CAS RN: 4505-48-0
M. Wt: 192.25 g/mol
InChI Key: BSBXLZYWGGAVHD-UHFFFAOYSA-N
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Patent
US06271411B1

Procedure details

20 ml of DMF, 2.2 g (20 mmol) of indene, 2.2 ml (20 mmol) of iodo-benzene, 2 ml of triethylamine and 0,134 (0,6 mmol) of Pd(OAc)2 were stirred under reflux for 10 hours. The resulting mixture was poured into the mixture of 50 ml of dicloromethane and 50 ml of water. Organic layer was separated, washed twice with water, filtered and dried over Na2SO4. Dicloromethane was removed and the residue was recrystallized from 20 ml of EtOH. The yeld of product was 65 %.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
0,134
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[CH2:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C>CC([O-])=O.CC([O-])=O.[Pd+2].O.ClCCl>[C:16]1([C:7]2[CH2:8][C:9]3[C:14]([CH:6]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
0,134
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed twice with water
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Dicloromethane was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 20 ml of EtOH

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.